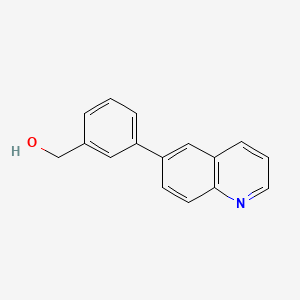

(3-(Quinolin-6-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(3-quinolin-6-ylphenyl)methanol |

InChI |

InChI=1S/C16H13NO/c18-11-12-3-1-4-13(9-12)14-6-7-16-15(10-14)5-2-8-17-16/h1-10,18H,11H2 |

InChI Key |

CZXMDHIKNDWVBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)N=CC=C3)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Quinolin 6 Yl Phenyl Methanol

Retrosynthetic Analysis of (3-(Quinolin-6-yl)phenyl)methanol

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the most logical disconnection is at the C-C bond between the quinoline (B57606) C6 position and the phenyl ring. This approach simplifies the target into two key synthons: a quinoline functionalized at the C6 position (a 6-haloquinoline, for example) and a phenylmethanol derivative suitable for cross-coupling.

This primary disconnection strategy suggests that a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, would be an effective final step. libretexts.org This leads to the identification of practical starting materials as shown in the table below.

Table 1: Retrosynthetic Analysis and Corresponding Starting Materials

| Target Molecule | Key Disconnection | Synthons | Potential Starting Materials |

|---|---|---|---|

| This compound | Quinoline (C6)-Phenyl Bond | Quinolin-6-yl cation/anion and a functionalized Phenylmethanol | 6-Bromoquinoline (B19933) and (3-(Hydroxymethyl)phenyl)boronic acid |

An alternative, though less common, disconnection could be at the phenyl-methanol bond. This would involve creating the biaryl structure first, for instance, by coupling 6-bromoquinoline with 3-bromobenzaldehyde, followed by reduction of the aldehyde to the required benzyl (B1604629) alcohol. However, the first approach is generally more convergent and efficient.

Advanced Approaches for Quinoline Moiety Construction and Functionalization at the C6 Position

The Friedländer synthesis, first reported in 1882, is a widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (another ketone or aldehyde). organicreactions.orgwikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases. jk-sci.com To synthesize a 6-substituted quinoline, a 4-substituted-2-aminoaryl aldehyde or ketone is required.

For instance, the condensation of 2-amino-4-bromobenzaldehyde (B1289445) with a suitable carbonyl compound can yield a 6-bromoquinoline, a key intermediate for the target molecule. Modern variations of the Friedländer synthesis utilize various catalysts, including solid acid catalysts like Montmorillonite K-10 or zeolites, and even metal catalysts like ruthenium or manganese, to improve efficiency and mildness of the reaction conditions. jk-sci.comresearchgate.netresearchgate.net

The Skraup, Doebner, and Doebner-Von Miller (DVM) reactions are classic methods for quinoline synthesis that start from anilines. mdpi.comwikipedia.org

Skraup Synthesis: Involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. mdpi.comscribd.com Using a para-substituted aniline as the starting material directly leads to a 6-substituted quinoline.

Doebner-Von Miller (DVM) Reaction: This is a more versatile variation that uses α,β-unsaturated aldehydes or ketones to react with an aniline under acidic conditions. mdpi.comwikipedia.org Similar to the Skraup synthesis, employing a para-substituted aniline will result in the desired 6-substituted quinoline product.

These reactions are known for often harsh conditions and potential polymerization of reagents. mdpi.comlookchem.com Modern modifications have focused on mitigating these issues, such as using acrolein diethyl acetal (B89532) as a stable precursor in an organic solvent-free medium, which has been shown to be compatible with various substituted anilines, yielding moderate to good results. lookchem.com The reaction mechanism is complex and has been proposed to involve a fragmentation-recombination pathway. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.orgnih.gov This reaction is exceptionally well-suited for the final step in synthesizing this compound. The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination. libretexts.org

The strategy involves coupling a 6-haloquinoline (e.g., 6-chloro- or 6-bromoquinoline) with an arylboronic acid or its ester. Specifically, 6-bromoquinoline can be reacted with (3-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base. studfile.netnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the cross-coupling reaction |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, DME, often with water | Solubilizes reactants and facilitates the reaction |

This method is highly reliable due to the commercial availability of a vast array of boronic acids, their stability, and the high functional group tolerance of the reaction. studfile.netscispace.com

Electrophilic cyclization offers another modern route to functionalized quinolines. longdom.org These reactions typically involve the intramolecular cyclization of a suitably designed precursor initiated by an electrophile. nih.gov One such strategy involves the 6-endo-dig cyclization of N-(2-alkynyl)anilines. nih.gov The reaction can be initiated by various electrophiles like iodine (I₂), bromine (Br₂), or iodine monochloride (ICl), leading to 3-halo-substituted quinolines. nih.govacs.org

Another approach utilizes the cyclization of 1-azido-2-(2-propynyl)benzene derivatives in the presence of electrophilic reagents or gold catalysts, which proceeds smoothly to afford substituted quinolines in good yields. acs.org While these methods primarily functionalize the C3 or C4 positions, the starting aniline can be pre-functionalized to ensure the desired substitution pattern on the benzo- part of the quinoline ring.

Recent research has expanded the toolkit for quinoline synthesis to include other metals and even metal-free conditions, driven by the need for more sustainable and cost-effective methods. rsc.orgrsc.org

Copper-Catalyzed Reactions: Copper catalysts can be used for Ullmann-type couplings or other C-N and C-C bond-forming reactions. For instance, copper-catalyzed oxidative cyclization of 2-styrylanilines has been reported to generate quinolines. nih.govacs.org While not a direct route to 6-arylquinolines, copper catalysis is also prominent in silylation and etherification reactions of aryl halides, demonstrating its versatility in functionalizing aromatic rings. organic-chemistry.orgrsc.org

Manganese-Catalyzed Reactions: Manganese is an earth-abundant and low-toxicity metal that has emerged as a powerful catalyst. researchgate.net Manganese complexes have been successfully employed in the synthesis of quinolines from 2-aminobenzyl alcohols and ketones, which is a modification of the Friedländer synthesis. acs.orgacs.org These reactions can proceed under mild, aerobic conditions. acs.org Manganese catalysts have also been explored for the hydroboration and transfer hydrogenation of quinolines, highlighting their utility in functionalizing the quinoline ring system. rsc.orgbohrium.com

Metal-Free Pathways: Growing interest in green chemistry has spurred the development of metal-free synthetic routes. rsc.orgnih.gov These can include modifications to classical methods using microwave irradiation or ionic liquids to avoid harsh conditions. mdpi.com Other strategies involve iodine-catalyzed reactions of anilines with acetylenedicarboxylates or photoinduced dehydrogenative annulation, which can proceed through mechanisms like 6π-electrocyclization. rsc.orgrsc.org

Strategies for Attaching the Substituted Phenylmethanol Unit to the Quinoline Core

The principal challenge in synthesizing this compound lies in the regioselective formation of the carbon-carbon bond between the C6 position of the quinoline ring and the C3 position of the phenylmethanol unit.

Direct Arylation and Functionalization Approaches on Halogenated Quinoline Substrates

Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing the biaryl framework. numberanalytics.comlibretexts.org The Suzuki-Miyaura coupling is a particularly effective and widely utilized method for this purpose. libretexts.orgnih.gov This reaction typically involves the coupling of a halogenated quinoline, such as 6-bromoquinoline or 6-chloroquinoline, with a substituted phenylboronic acid. chemspider.combeilstein-journals.org The reaction is catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0) or a combination of palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand, in the presence of a base. acs.orgnih.gov

An alternative, though potentially less regioselective, approach is direct C-H arylation. rsc.orgnih.gov This method involves the direct coupling of a halogenated quinoline with phenylmethanol, circumventing the need for pre-functionalization of the phenyl ring. However, controlling the position of arylation on the phenyl ring can be challenging.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent |

| 6-Bromoquinoline | (3-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| 6-Chloroquinoline | (3-(Hydroxymethyl)phenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water |

Introduction of the Phenyl-3-carbaldehyde Precursor followed by Reduction

A common and highly effective two-step strategy involves the initial coupling of a halogenated quinoline with a phenyl-3-carbaldehyde precursor, which is subsequently reduced to the desired methanol (B129727) functionality. acs.org This method is often favored due to the commercial availability and stability of 3-formylphenylboronic acid. The first step is a Suzuki-Miyaura cross-coupling between a 6-haloquinoline and 3-formylphenylboronic acid to yield 6-(3-formylphenyl)quinoline. The subsequent reduction of the aldehyde group provides the target molecule.

Regioselective Functionalization of the Phenyl Ring at the C3 Position

The precise C3 substitution on the phenyl ring is crucial for the synthesis of the target molecule. mdpi.comelsevierpure.com The use of pre-functionalized starting materials, such as 3-formylphenylboronic acid or (3-(hydroxymethyl)phenyl)boronic acid, in Suzuki-Miyaura reactions inherently directs the coupling to the desired meta position of the phenyl ring. clockss.org Alternative strategies, such as the direct functionalization of a 6-phenylquinoline (B1294406) intermediate, are generally less efficient due to the difficulty in controlling the regioselectivity of electrophilic or nucleophilic aromatic substitution on the phenyl ring.

Introduction of the Methanol Functionality via Reduction of Carbonyl Precursors (e.g., aldehydes, esters)

The final step in many synthetic routes to this compound is the reduction of a carbonyl group at the C3 position of the phenyl ring. wikipedia.org The reduction of an aldehyde precursor, such as 6-(3-formylphenyl)quinoline, is a common and straightforward transformation. ncert.nic.in

Mild and selective reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting aldehydes to primary alcohols. ncert.nic.inlibretexts.org More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although they require more stringent reaction conditions. wikipedia.orgncert.nic.in If the precursor is an ester, for instance, methyl 3-(quinolin-6-yl)benzoate, a stronger reducing agent like LiAlH₄ is typically necessary to achieve the reduction to the primary alcohol. libretexts.orgacs.org

| Carbonyl Precursor | Reducing Agent | Solvent |

| 6-(3-Formylphenyl)quinoline | Sodium Borohydride (NaBH₄) | Methanol |

| 6-(3-Formylphenyl)quinoline | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran |

| Methyl 3-(quinolin-6-yl)benzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound and its Precursors

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comresearchgate.net Key strategies include minimizing waste, maximizing atom economy, and using less hazardous chemicals. tandfonline.comresearchgate.net

For the synthesis of this compound, this involves exploring more sustainable catalyst systems with lower environmental impact, such as those with reduced palladium loading or catalysts based on more abundant metals. researchgate.net The use of environmentally benign solvents like water, energy-efficient techniques such as microwave-assisted synthesis, and one-pot reactions are also central to developing greener synthetic routes. tandfonline.comnih.gov The development of direct C-H activation methods is also a step towards greater atom economy.

Optimization of Reaction Conditions and Process Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale necessitates meticulous optimization of reaction parameters. nih.gov For palladium-catalyzed cross-coupling reactions, this includes fine-tuning the choice of catalyst, ligand, base, solvent, temperature, and reaction time to maximize yield and purity while minimizing costs and environmental impact. numberanalytics.comacs.org

For the reduction step, the selection of the reducing agent and reaction conditions must consider safety, cost, and efficiency on a larger scale. Robust analytical methods are essential for monitoring reaction progress and ensuring the final product's purity. Furthermore, developing scalable and efficient purification methods, such as crystallization, is a critical aspect of process scale-up.

Mechanistic Investigations of Reactions Involving 3 Quinolin 6 Yl Phenyl Methanol and Its Precursors

Elucidation of Reaction Pathways for Key Synthetic Steps and Transformations

The most direct and widely employed method for constructing the biaryl scaffold of (3-(Quinolin-6-yl)phenyl)methanol is the Suzuki-Miyaura cross-coupling reaction. libretexts.orglumenlearning.com This palladium-catalyzed reaction forms a carbon-carbon bond between a quinoline (B57606) derivative and a phenyl derivative.

A primary synthetic route involves the coupling of a 6-haloquinoline, such as 6-bromoquinoline (B19933), with (3-(hydroxymethyl)phenyl)boronic acid or its corresponding boronic ester. The general catalytic cycle for this transformation proceeds through three fundamental steps: libretexts.orgchemistryjournals.net

Transmetalation: The organopalladium(II) halide complex then reacts with the organoboron reagent, which is activated by a base (e.g., carbonate or phosphate). The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. youtube.com

Reductive Elimination: In the final step, the two organic groups (the quinolin-6-yl and the 3-(hydroxymethyl)phenyl) on the palladium(II) center are coupled, forming the desired C-C bond of the product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Alternative pathways to the quinoline core itself include classical methods like the Friedländer, Combes, and Doebner-von Miller syntheses, which construct the quinoline ring from aniline (B41778) precursors. mdpi.com For instance, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. scispace.com Following the formation of a substituted quinoline, subsequent functionalization, such as the introduction of the phenylmethanol group via Suzuki coupling, can be performed.

Transformations of the resulting this compound can involve reactions of the benzylic alcohol. For example, oxidation using reagents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂) can convert the methanol (B129727) group to the corresponding aldehyde (3-(quinolin-6-yl)benzaldehyde). acs.org Further oxidation would yield the carboxylic acid. Conversely, the hydroxyl group can be transformed into other functionalities, such as ethers or esters, through standard organic transformations.

Role of Catalysts, Ligands, and Reagents in Achieving High Regioselectivity and Yield

The success of the Suzuki-Miyaura coupling for synthesizing this compound is highly dependent on the careful selection of the catalyst, ligands, and other reagents. These components govern the reaction's efficiency, yield, and selectivity.

Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. lumenlearning.com Precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. acs.orgnih.gov The active Pd(0) species is generated in situ from the Pd(II) precatalyst through reduction, a process that can be facilitated by alcohols or other reagents in the reaction mixture. rsc.org The choice of palladium source can influence the reaction rate and catalyst stability.

Ligands: Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the rates of oxidative addition and reductive elimination. nih.gov Monodentate phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and the sterically demanding tri-tert-butylphosphine (B79228) (PtBu₃), are widely used. libretexts.org The steric bulk and electronic properties of the ligand can significantly impact yield and selectivity. For instance, bulky phosphine ligands can promote the reductive elimination step and prevent catalyst deactivation. beilstein-journals.org In reactions involving challenging substrates, specialized ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance by enhancing catalyst activity and stability. nih.gov The choice of ligand can be crucial for achieving high yields, especially when dealing with less reactive aryl chlorides or sterically hindered coupling partners. beilstein-journals.org

Reagents (Bases and Boron Compounds): The base is a critical component, activating the boronic acid for transmetalation. youtube.com Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). beilstein-journals.orgnih.gov The strength and solubility of the base can affect the reaction rate and yield. Potassium phosphate is often effective in challenging couplings. The choice of the organoboron reagent—boronic acid (RB(OH)₂) versus a boronic ester (e.g., pinacol (B44631) ester, R-Bpin)—can also influence the reaction's outcome, with esters often providing greater stability and tolerance to a wider range of functional groups. Anhydrous conditions using boronic esters with additives like trimethyl borate (B1201080) can be beneficial for coupling challenging heterocyclic substrates by mitigating protodeboronation side reactions. nih.gov

| Component | Example(s) | Role in Reaction | Impact on Regioselectivity and Yield |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Serves as the active metal center for the catalytic cycle. | The choice of precursor affects the ease of formation of the active Pd(0) species and overall catalyst turnover, influencing yield. acs.orgbeilstein-journals.org |

| Ligands | PPh₃, PtBu₃, SPhos, XPhos, NHCs | Stabilizes the Pd catalyst, modulates its electronic properties and steric environment. | Sterically bulky and electron-rich ligands often increase reaction rates and yields by promoting oxidative addition and reductive elimination. nih.govbeilstein-journals.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate species for transmetalation. | The choice of base can significantly affect the reaction rate and efficiency; stronger or more soluble bases can improve yields in difficult couplings. beilstein-journals.orgnih.gov |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the aryl group for the C-C bond formation. | Boronic esters can offer higher stability and prevent side reactions like protodeboronation, sometimes leading to higher yields. nih.gov |

In Situ Spectroscopic Analysis of Reaction Intermediates and Transition States

While direct in situ spectroscopic analysis of the reaction to form this compound is not widely reported, studies on analogous Suzuki-Miyaura reactions provide significant mechanistic insights. Techniques like Surface-Enhanced Raman Scattering (SERS) and single-molecule conductance measurements have been used to monitor the catalytic cycle in real-time. nih.govpku.edu.cn

These advanced methods allow for the detection of key intermediates covalently attached to the palladium catalyst. For example, in situ SERS monitoring using palladium nanocube dimers has successfully tracked the kinetics of Suzuki-Miyaura couplings by observing the vibrational modes of the reactants and products on the catalyst surface. nih.gov Single-molecule junction studies have electrically monitored the sequential steps of the catalytic cycle, identifying the oxidative addition complex, the pre-transmetalation intermediate, and the species involved in reductive elimination. pku.edu.cn These studies have confirmed that for some systems, transmetalation is the rate-determining step and proceeds through an anion-exchange-first mechanism. pku.edu.cn

Computational studies, particularly using Density Functional Theory (DFT), complement experimental work by modeling the structures and energies of intermediates and transition states. nih.govacs.org DFT calculations have been used to investigate the Suzuki-Miyaura mechanism, confirming the three main stages of oxidative addition, transmetalation, and reductive elimination. These studies help to rationalize the activation barriers for each step and predict how catalyst, ligand, and substrate structure will affect the reaction pathway. nih.gov For instance, computational analyses have shown that the transmetalation step, involving the breaking of the C-B bond, can have a high activation energy and be the rate-determining step in certain cases. nih.gov

Solvent Effects on Reaction Mechanisms and Kinetics, with a Focus on Methanol as a Reactant or Solvent

The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, reagent solubility, and the rates of the elementary steps in the catalytic cycle. whiterose.ac.ukrsc.org The choice of solvent can dramatically affect reaction yield and even selectivity. nih.gov

In Suzuki-Miyaura reactions, a wide range of solvents have been employed, often mixtures of an organic solvent (like THF, dioxane, or toluene) and water. nih.govresearchgate.net Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. However, the polarity of the solvent can have complex effects. It was initially thought that polar solvents stabilize anionic transition states, but recent studies have shown that there is no simple correlation between solvent dielectric constant and selectivity. scispace.comnih.govnih.gov

Instead, the coordinating ability of the solvent appears to be a key factor. rsc.org Polar, coordinating solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) can bind to the palladium center, forming a Pd(L)(solv) complex. This can alter the catalytic pathway and favor reaction at different sites in multifunctional substrates (e.g., favoring C-OTf cleavage over C-Cl). In contrast, polar, non-coordinating solvents, including alcohols like methanol, often behave similarly to non-polar solvents, favoring a different reaction pathway likely proceeding through a monoligated Pd(L) species. nih.govrsc.org

Methanol, when used as a solvent or co-solvent, can influence the reaction in several ways:

Solubility: It can help dissolve the base and boronic acid, promoting the reaction.

Catalyst Reduction: Primary alcohols can act as reducing agents to generate the active Pd(0) catalyst from Pd(II) precursors. rsc.org

Reaction Pathway: As a polar, but less coordinating solvent compared to DMF or MeCN, methanol generally does not invert the chemoselectivity observed in non-polar solvents for substrates like chloroaryl triflates. nih.govrsc.org In some cases, a toluene-methanol mixture has been used to create a medium-polarity system that can prevent palladium leaching from heterogeneous catalysts. whiterose.ac.uk

Reactant: An electrochemical C(sp²)-H formylation of electron-deficient quinolines has been reported using methanol as the formyl source, highlighting its potential role as a C1 building block under specific conditions, though this is distinct from its role in a Suzuki coupling. organic-chemistry.org

Radical-Mediated Pathways and Electron Transfer Processes in Quinoline Functionalization

While the primary synthesis of this compound typically proceeds via an ionic, palladium-catalyzed pathway, radical-mediated reactions represent an important class of transformations for functionalizing the quinoline ring. rsc.org These reactions often proceed under different conditions and can provide access to isomers that are difficult to obtain through traditional cross-coupling.

The Minisci reaction is a classic example of a radical pathway for functionalizing electron-deficient N-heterocycles like quinoline. wikipedia.org This reaction involves the addition of a carbon-centered radical to the protonated quinoline ring. The radicals are typically generated from sources like carboxylic acids (via oxidative decarboxylation) or aldehydes. nih.govnih.gov The reaction is highly regioselective, with alkyl and acyl radicals preferentially attacking the C2 and C4 positions of the quinoline ring due to the electrophilic nature of the protonated heterocycle. A transition-metal-free Minisci-type acylation of quinoline with aldehydes, using K₂S₂O₈ as an oxidant, has been shown to produce a mixture of 2-acylated and 2,4-diacylated products. nih.govacs.org

Other radical processes enabled by photochemistry or other initiation methods can also lead to quinoline functionalization. For example, a photochemical method for the direct hydroxyalkylation of quinolines has been developed, which proceeds through a radical spin-center shift mechanism, diverging from the classical oxidative Minisci pathway. nih.gov

Chemical Reactivity and Functionalization of 3 Quinolin 6 Yl Phenyl Methanol

Reactivity of the Quinoline (B57606) Nitrogen Atom (e.g., N-Alkylation, Complexation)

The nitrogen atom within the quinoline ring of (3-(Quinolin-6-yl)phenyl)methanol imparts basic properties to the molecule, making it susceptible to a range of reactions typical for pyridine-like nitrogens.

N-Alkylation

The lone pair of electrons on the quinoline nitrogen allows for N-alkylation , a process that introduces an alkyl group onto the nitrogen atom. This reaction typically proceeds via nucleophilic attack of the nitrogen on an alkyl halide or another suitable electrophile. Studies on related quinoline derivatives have demonstrated various methods for N-alkylation. For instance, N-benzylation of quinolines has been achieved using iridium-benzoquinoline catalysts, although this can sometimes lead to undesired hydrogenation byproducts. acs.org A metal-free, one-pot tandem reduction and reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has also been developed, utilizing a boronic acid catalyst. acs.org This method offers a straightforward approach to access N-alkylated quinoline derivatives from readily available starting materials. acs.org

Furthermore, the alkylation of quinoline N-oxides with olefins provides a direct route to quinoline-substituted α-hydroxy carboxylic derivatives under catalyst and solvent-free conditions. rsc.org Research into the alkylation of 3-ethoxycarbonyl-4-oxo-quinolines has shown that the reaction proceeds through a nucleophilic enolate intermediate, leading selectively to the N-alkylated product. rsc.org

Complexation

The quinoline nitrogen can also act as a ligand, coordinating to metal centers to form metal complexes . This property is well-documented for quinoline and its derivatives. For example, quinoline-based Schiff base ligands readily form complexes with silver(I), where coordination occurs through the quinoline nitrogen and an imine nitrogen. nih.gov The geometry of these complexes can vary, with some adopting a pseudo-tetrahedral arrangement. nih.gov

In more complex systems, the quinoline nitrogen has been shown to form hydrogen bonds with key residues in the active sites of enzymes, such as the kinase domain of c-Met. nih.gov This interaction is crucial for the biological activity of certain quinoline-based inhibitors. nih.gov The formation of platinum-antimony complexes with quinoline-based ligands has also been reported, where the quinoline nitrogen can coordinate to the platinum center. acs.org

Electrophilic Aromatic Substitution and Directed Functionalization of the Phenyl Ring

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. The position of the quinolin-6-yl substituent influences the regioselectivity of these reactions.

Electrophilic attack on the unsubstituted phenyl ring of this compound would be directed by the quinolin-6-yl group. As a deactivating group, it would direct incoming electrophiles primarily to the meta positions relative to the point of attachment. However, the presence of the methanol (B129727) group, an ortho, para-director, will also influence the substitution pattern. The interplay of these two groups will determine the final regiochemical outcome.

In the broader context of quinoline chemistry, electrophilic substitution on the quinoline ring system itself preferentially occurs on the benzene (B151609) ring portion (carbocycle) rather than the pyridine (B92270) ring, due to the higher electron density of the former. quimicaorganica.orgresearchgate.net The most favored positions for electrophilic attack on the quinoline ring are C5 and C8. quimicaorganica.orgquora.comreddit.com This preference is attributed to the greater stability of the resulting cationic intermediate. quimicaorganica.org

Transformations of the Primary Alcohol Functionality (e.g., Oxidation to Aldehyde/Carboxylic Acid, Etherification, Esterification)

The primary alcohol group (-CH₂OH) on the phenyl ring of this compound is a key site for a variety of chemical transformations.

Oxidation

The primary alcohol can be oxidized to form an aldehyde or, under stronger conditions, a carboxylic acid. This transformation is a fundamental process in organic synthesis. For instance, in the synthesis of related isoquinoline (B145761) derivatives, 1-formyl derivatives have been prepared by oxidation with selenium dioxide (SeO₂), and these aldehydes can be further reduced back to the corresponding benzyl (B1604629) alcohols using sodium borohydride (B1222165) (NaBH₄). nih.gov

Etherification

Esterification

The primary alcohol can undergo esterification by reacting with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid. Heterogeneous catalysts have also been employed for esterification reactions, offering advantages in terms of separation and catalyst regeneration. manchester.ac.uk

Selective Derivatization of the Quinoline Core (e.g., C3, C4, C5, C7, C8 Positions)

Functionalization of the quinoline core at specific positions is a crucial strategy for modifying the properties of quinoline-containing molecules.

C3-Position : Halogenation at the C3 position of the quinoline ring can be achieved through methods like electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as ICl, I₂, and Br₂. nih.gov These 3-haloquinolines are valuable intermediates for further synthetic elaborations. nih.gov

C4-Position : While electrophilic attack at C4 is less favored than at C5 and C8, nucleophilic substitution readily occurs at the C2 and C4 positions of the pyridine ring of quinoline. researchgate.net

C5 and C8-Positions : As mentioned earlier, electrophilic aromatic substitution on the quinoline ring system preferentially occurs at the C5 and C8 positions. quimicaorganica.orgresearchgate.netreddit.com This is due to the higher electron density of the benzene ring compared to the electron-deficient pyridine ring and the stability of the reaction intermediates. quimicaorganica.org

C7-Position : Selective C-H olefination at the C7 position of quinolines has been achieved using template-based strategies. researchgate.net This demonstrates that even electronically less-favored positions can be functionalized through careful catalyst and directing group design. researchgate.net

C8-Position : Site-selective C8-alkylation of quinoline N-oxides has been accomplished using rhodium(III) catalysis with maleimides as the alkylating agents. acs.org

Exploration of Novel Cyclization and Rearrangement Reactions Involving the Scaffold

The unique arrangement of the quinoline and phenylmethanol moieties in this compound opens up possibilities for novel cyclization and rearrangement reactions.

For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for synthesizing substituted quinolines. nih.gov This type of reaction proceeds via a 6-endo-dig cyclization and can be promoted by various electrophiles. nih.gov

Furthermore, the development of tandem reactions, such as the one-pot reduction and reductive alkylation of quinolines, showcases the potential for creating complex molecular architectures from simpler precursors in a step-economical manner. acs.org The synthesis of pyridines from azabicyclo[3.2.0]hept-2-en-4-ones involves a [2+2]-cycloreversion followed by a Diels-Alder reaction and subsequent rearrangement, highlighting the intricate reaction pathways that can be accessed. acs.org

While specific novel cyclization and rearrangement reactions involving the exact this compound scaffold are not extensively documented, the reactivity of its constituent parts suggests a rich potential for the discovery of new synthetic transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. rsc.orgrsc.org For (3-(Quinolin-6-yl)phenyl)methanol, HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield an exact mass measurement. This experimental value is then compared to the calculated theoretical mass for the proposed molecular formula, C16H13NO. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned molecular formula. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. uncw.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. illinois.edu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment. rsc.orgbeilstein-journals.orgchemijournal.com

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. The spectrum of this compound would exhibit distinct signals for each unique proton.

Key Expected ¹H NMR Signals:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons (Quinoline & Phenyl Rings) | ~7.0 - 9.0 | Multiplets (m), Doublets (d), Triplets (t) | Varies |

| Methylene (B1212753) Protons (-CH₂OH) | ~4.5 - 5.0 | Singlet (s) | N/A |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. illinois.educarlroth.com The aromatic region would show a complex pattern of signals corresponding to the protons on both the quinoline (B57606) and phenyl rings. hmdb.ca The methylene protons adjacent to the hydroxyl group would likely appear as a singlet, while the hydroxyl proton signal can be broad and its position may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Key Expected ¹³C NMR Signals:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (C-H) | ~120 - 140 |

| Aromatic Quaternary Carbons (C-C) | ~140 - 160 |

| Methylene Carbon (-CH₂OH) | ~60 - 70 |

The chemical shifts of the carbon atoms provide valuable information about their electronic environment. For instance, carbons in the heterocyclic quinoline ring will have different chemical shifts compared to those in the phenyl ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the quinoline and phenyl rings, as well as the position of the methanol (B129727) substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this relatively rigid molecule, it can confirm through-space interactions between protons on the two aromatic rings.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. researchgate.net

Key Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C and C=N (Aromatic Rings) | Stretching | 1500 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1250 |

The broad O-H stretching band is a hallmark of the alcohol functional group. The presence of sharp peaks in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions would confirm the aromatic nature of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. nih.govrsc.org The UV-Vis spectrum of this compound, which contains extended π-systems from the quinoline and phenyl rings, is expected to show characteristic absorption bands. nih.gov These absorptions are due to π → π* and n → π* electronic transitions. rsc.org The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation in the molecule. The presence of the quinoline and phenyl rings in conjugation will likely result in absorption maxima at longer wavelengths compared to the individual chromophores. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. nih.gov The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound or a suitable derivative.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. This data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For chiral molecules, the determination of absolute stereochemistry is a crucial aspect. When anomalous dispersion effects are present, typically with the inclusion of a heavier atom in the structure or the use of specific X-ray wavelengths (e.g., Cu Kα radiation), the diffraction pattern can be used to establish the absolute configuration of the molecule. researchgate.net The Flack parameter is a critical value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a known enantiopure compound confirms the assignment. nih.govchem-soc.si

In the context of a hypothetical chiral derivative of this compound, for instance, one enantiomer could be crystallized. The resulting X-ray analysis would not only confirm the connectivity of the atoms but also the spatial orientation of the substituents around the chiral center. Furthermore, the analysis reveals the conformation of the molecule in the solid state, detailing the dihedral angles between the quinoline and phenyl rings, and the orientation of the methanol group. These solid-state interactions, including potential hydrogen bonding and π-stacking, are also elucidated. rsc.org

Hypothetical Crystallographic Data for a Chiral Derivative of this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₁₄ClNO |

| Formula Weight | 283.75 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 15.456(4) |

| Volume (ų) | 1335.4(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.410 |

| Flack Parameter | 0.02(4) |

This table is illustrative and represents the type of data obtained from an X-ray crystallographic analysis.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the stereochemical features of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for the analysis of enantiomers.

When applied to a chiral derivative of this compound, the CD spectrum would provide a unique fingerprint corresponding to its specific three-dimensional structure. The spectrum consists of positive and/or negative peaks, known as Cotton effects, at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule.

For instance, two enantiomers of a chiral derivative would produce mirror-image CD spectra. This allows for the differentiation between enantiomers and the determination of enantiomeric excess in a sample. Furthermore, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the possible enantiomers, the absolute stereochemistry can be confidently assigned. nih.gov

CD spectroscopy is also sensitive to conformational changes in a molecule. The interaction between the quinoline and phenyl chromophores in a derivative of this compound would likely result in characteristic exciton (B1674681) coupling in the CD spectrum, which can provide further insights into the preferred solution-state conformation.

Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound:

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| 220 | +15,000 |

| 245 | -22,000 |

| 280 | +8,500 |

| 310 | -5,000 |

This table is illustrative and represents the type of data obtained from a CD spectroscopic analysis.

Theoretical and Computational Studies on 3 Quinolin 6 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For (3-(Quinolin-6-yl)phenyl)methanol, DFT calculations can elucidate its electronic structure, optimized molecular geometry, and predict spectroscopic properties.

Electronic Structure and Molecular Geometry: DFT calculations, often using a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry of this compound in the gas phase. tandfonline.com These calculations provide key geometric parameters like bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for understanding the molecule's steric and electronic properties. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. tandfonline.com

Spectroscopic Properties: DFT can also predict spectroscopic data. Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. tandfonline.com Furthermore, the vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. tandfonline.com The calculated chemical shifts from Gauge-Including Atomic Orbital (GIAO) DFT methods can be compared with experimental 1H and 13C NMR data to confirm the molecular structure. tandfonline.com

Table 1: Predicted Geometric and Electronic Parameters for this compound using DFT Illustrative data based on typical values for similar quinoline (B57606) derivatives.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| C-O Bond Length (methanol) | 1.43 Å |

| C-C Bond Length (phenyl-quinoline) | 1.49 Å |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational landscape and the influence of solvent on its structure and dynamics.

MD simulations track the atomic motions of the molecule by solving Newton's equations of motion. These simulations, often performed using software packages like NAMD or GROMACS, can be run for nanoseconds or longer to explore the molecule's conformational space. tandfonline.comnih.gov This is particularly important for a molecule like this compound, which has rotational freedom around the bond connecting the phenyl and quinoline rings, as well as the methanol (B129727) group. The simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, the effects of solvation on the conformational preferences and dynamics can be investigated. The analysis of the radial distribution function between the solute and solvent atoms can provide insights into the solvation shell structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs (focus on scaffold modification, not biological outcome)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. In the context of rational drug design, QSAR can be used to guide the modification of the this compound scaffold to optimize its physicochemical properties.

The process involves generating a set of analogs of this compound with modifications at various positions on the quinoline and phenyl rings. For each analog, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A QSAR model is then built by correlating these descriptors with a property of interest, such as solubility or membrane permeability. This model can then be used to predict the properties of new, unsynthesized analogs, thereby prioritizing the synthesis of compounds with desired characteristics.

Table 2: Illustrative QSAR Descriptors for Scaffold Modification of this compound

| Descriptor | Property Influenced | Rationale for Modification |

|---|---|---|

| LogP | Lipophilicity/Solubility | Modifying substituents on the rings to alter polarity. |

| Molecular Weight | Size and Bioavailability | Adding or removing functional groups. |

| Polar Surface Area | Membrane Permeability | Introducing polar groups like hydroxyl or amino groups. |

| Number of H-bond donors/acceptors | Binding Affinity | Modifying the methanol group or adding N-oxides. |

Molecular Docking Studies to Investigate Potential Ligand-Receptor Binding Interactions (general binding, not specific therapeutic targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. semanticscholar.org For this compound, docking studies can be used to explore its potential to interact with various protein binding sites in a general sense, without focusing on a specific therapeutic target.

Docking algorithms, such as those implemented in AutoDock Vina or GOLD, place the ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding affinity. nih.govnih.gov These studies can reveal potential hydrogen bonding, hydrophobic, and electrostatic interactions between this compound and amino acid residues in a binding pocket. nih.gov For instance, the hydroxyl group of the methanol moiety and the nitrogen atom of the quinoline ring could act as hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in π-π stacking and hydrophobic interactions. researchgate.netmdpi.commdpi.com

Prediction of Reaction Pathways, Transition States, and Kinetic Parameters Using Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, key stationary points, such as reactants, products, intermediates, and transition states, can be identified.

DFT calculations can be used to determine the geometries and energies of the transition states connecting reactants to products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. From the vibrational frequencies of the transition state, the pre-exponential factor in the Arrhenius equation can be estimated using transition state theory, allowing for the calculation of the reaction rate constant. This information is valuable for optimizing reaction conditions to improve the yield and selectivity of the synthesis.

Analysis of Photophysical Properties and Fluorescence Behavior via Computational Methods

Computational methods are instrumental in predicting and understanding the photophysical properties of molecules, such as their absorption and emission of light. For this compound, computational analysis can shed light on its potential fluorescence behavior.

TD-DFT calculations are the primary tool for studying excited states. These calculations can predict the energies of the lowest singlet and triplet excited states, providing insights into the potential for fluorescence and phosphorescence. The nature of the electronic transitions (e.g., π-π* or n-π*) can be determined by analyzing the molecular orbitals involved. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be qualitatively assessed by considering the energy gap between the first excited singlet state (S1) and the ground state (S0), as well as the potential for non-radiative decay pathways. Solvatochromism, the change in absorption or emission spectra with solvent polarity, can also be modeled computationally by performing TD-DFT calculations in the presence of a solvent model. acs.orgnih.gov

Table 3: Predicted Photophysical Properties of this compound Illustrative data based on typical values for similar quinoline derivatives.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | ~320 nm | TD-DFT |

| Maximum Emission Wavelength (λem) | ~380 nm | TD-DFT |

| Stokes Shift | ~60 nm | TD-DFT |

| Predominant Electronic Transition | π-π* | TD-DFT |

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Fluorescent Tags for Interrogating Biological Systems

The quinoline (B57606) core of (3-(Quinolin-6-yl)phenyl)methanol is a key feature that enables its use in the development of chemical probes and fluorescent tags. Quinoline derivatives are known to exhibit fluorescence, a property that is highly valuable for visualizing and tracking biological processes. rsc.orgnih.gov These fluorescent probes can be designed to selectively bind to specific biomolecules, such as proteins or nucleic acids, allowing researchers to study their function and localization within living cells. nih.gov

The development of such probes often involves modifying the basic quinoline structure to enhance its fluorescence quantum yield, photostability, and target specificity. beilstein-journals.org For instance, researchers have successfully synthesized quinoline-based fluorescent sensors for the detection of metal ions and nitro-aromatic compounds. rsc.orgsemanticscholar.org The insights gained from these studies can be applied to the design of novel probes based on the this compound scaffold.

| Property | Description |

| Fluorescence | The ability to absorb light at one wavelength and emit it at a longer wavelength. |

| Photostability | The ability of a fluorescent molecule to resist degradation upon exposure to light. |

| Target Specificity | The ability of a probe to bind to a specific biomolecule of interest. |

Exploration of Optical and Electronic Properties for Organic Electronic Materials and Sensors

The unique electronic structure of this compound, arising from the combination of the quinoline and phenyl rings, makes it a promising candidate for applications in organic electronics. researchgate.net The extended π-conjugated system in this molecule facilitates the transport of charge carriers, a crucial property for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net

Researchers have investigated the optical and electronic properties of various quinoline derivatives, demonstrating their potential as materials for organic electronic devices. nih.govresearchgate.netnih.gov These studies have shown that the absorption and emission wavelengths of quinoline-based compounds can be tuned by introducing different substituents onto the quinoline ring. rsc.org This tunability allows for the design of materials with specific optical and electronic properties tailored for different applications. nih.gov

| Application | Description |

| OLEDs | Devices that emit light when an electric current is passed through them. |

| OFETs | Devices that use an organic semiconductor to control the flow of electric current. |

| Organic Solar Cells | Devices that convert sunlight into electricity. |

Utilization as a Privileged Scaffold in the Design of Molecular Recognition Elements for Specific Targets

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinoline ring system, present in this compound, is considered a privileged scaffold due to its prevalence in a wide range of biologically active compounds. mdpi.comresearchgate.netmdpi.com This suggests that the this compound scaffold could be used as a starting point for the design of new drugs and molecular probes.

By modifying the phenylmethanol group and other positions on the quinoline ring, it is possible to create a library of compounds with diverse biological activities. nih.govnih.gov These compounds can then be screened for their ability to bind to specific targets, such as enzymes or receptors, that are involved in disease processes. This approach has the potential to accelerate the discovery of new therapeutic agents for a variety of diseases. researchgate.net

Interdisciplinary Research with Pharmaceutical Sciences Focused on Scaffold Utility and Structure-Based Design Principles

The versatility of the this compound scaffold has fostered interdisciplinary research between chemists and pharmaceutical scientists. researchgate.netacs.org This collaboration is focused on understanding the relationship between the structure of this compound and its biological activity. By combining the principles of organic synthesis, computational modeling, and biological testing, researchers can rationally design new molecules with improved therapeutic properties. mdpi.com

Structure-based design, a key aspect of this interdisciplinary research, involves using the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. mdpi.commdpi.com The this compound scaffold provides a rigid framework that can be used to position functional groups in specific orientations to interact with the target protein. This approach has the potential to lead to the development of more effective and safer drugs. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements Pertaining to (3-(Quinolin-6-yl)phenyl)methanol

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous quinoline-phenyl structures. The primary research interest in such hybrids lies in their potential as building blocks for more complex functional molecules.

Methodological advancements in the synthesis of biaryl compounds, particularly the Suzuki-Miyaura cross-coupling reaction, have been pivotal for the construction of the core (quinolin-6-yl)phenyl framework. libretexts.org This palladium-catalyzed reaction between a halo-quinoline and a phenylboronic acid derivative offers a versatile and efficient route to creating the crucial C-C bond. libretexts.org

A plausible and commonly employed synthetic strategy for this compound would likely involve a multi-step process. A key methodological advancement is the ability to perform functional group transformations on the coupled product. For instance, the reduction of a carbaldehyde group to a primary alcohol is a well-established and high-yielding reaction, often accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov

The synthesis would likely commence with a Suzuki-Miyaura coupling between 6-bromoquinoline (B19933) and (3-formylphenyl)boronic acid. The resulting intermediate, 3-(quinolin-6-yl)benzaldehyde, can then be selectively reduced to the target compound, this compound. This two-step approach allows for the late-stage introduction of the reactive and versatile hydroxymethyl group.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for the characterization of the final product and all intermediates, confirming their structural integrity. nih.gov

Identification of Remaining Synthetic Challenges and Unexplored Chemical Transformations

Despite the advancements in cross-coupling reactions, several synthetic challenges remain. One significant hurdle is the potential for catalyst poisoning by the nitrogen atom of the quinoline (B57606) ring, which can coordinate to the palladium catalyst and inhibit its activity. This often necessitates the use of specialized ligands or higher catalyst loadings to achieve good yields.

Furthermore, the synthesis of functionalized starting materials, such as substituted 6-haloquinolines or (3-(hydroxymethyl)phenyl)boronic acid derivatives, can be complex and may require multi-step synthetic sequences. The regioselectivity of these reactions is also a critical aspect that needs careful control to avoid the formation of undesired isomers.

Unexplored chemical transformations for this compound represent an exciting area for future research. The hydroxyl group of the methanol (B129727) moiety offers a handle for a variety of subsequent reactions. For example, it could be oxidized to the corresponding aldehyde or carboxylic acid, or it could be used in etherification or esterification reactions to introduce new functional groups. The quinoline nitrogen can be quaternized to form quinolinium salts, which may exhibit altered biological activities or physical properties.

Future Directions in the Design and Synthesis of Complex Quinoline-Arylmethanol Hybrids

The design and synthesis of more complex quinoline-arylmethanol hybrids are being driven by the need for molecules with tailored properties for specific applications. Future research will likely focus on the development of more efficient and sustainable synthetic methods. This includes the use of more environmentally friendly solvents, lower catalyst loadings, and milder reaction conditions. rsc.org

Furthermore, the development of novel catalytic systems that are more resistant to poisoning by the quinoline nitrogen is crucial. The use of well-defined pre-catalysts and advanced ligand systems will play a vital role in overcoming this challenge. The application of flow chemistry could also offer advantages in terms of reaction control, scalability, and safety for the synthesis of these compounds.

Emerging Opportunities for this compound in Basic Scientific Inquiry and Chemical Innovation

While direct applications of this compound are yet to be widely reported, its structure suggests several emerging opportunities in both fundamental research and chemical innovation.

In basic scientific inquiry, this compound can serve as a valuable molecular probe to study the interactions of the quinoline nucleus with biological targets. The methanol group can be used to attach fluorescent tags or other reporter groups, enabling the visualization of these interactions.

In the realm of chemical innovation, this compound is a promising precursor for the synthesis of novel ligands for catalysis, functional materials with interesting photophysical properties, and new classes of biologically active compounds. The combination of the rigid, aromatic quinoline core and the flexible, functionalized phenylmethanol arm provides a versatile platform for creating diverse molecular architectures. For example, it could be incorporated into metal-organic frameworks (MOFs) or polymers for applications in gas storage, separation, or sensing. The development of derivatives of this compound could lead to new discoveries in areas such as anticancer nih.gov and antimicrobial agents, building upon the known biological activities of other quinoline derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for preparing (3-(Quinolin-6-yl)phenyl)methanol?

The compound is typically synthesized via aldehyde reduction or nucleophilic substitution . For example:

- Reduction of aldehydes : A quinoline-derived aldehyde intermediate (e.g., 3-formylquinoline) is reduced using sodium borohydride (NaBH₄) in methanol, yielding the hydroxymethyl group .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link quinoline-alkyne intermediates with azide-functionalized aromatic groups, followed by reduction or functionalization to introduce the methanol group .

- Key analytical steps include monitoring reactions via TLC and purifying via recrystallization (e.g., ethanol-water mixtures) .

Q. How is this compound characterized in academic research?

Standard characterization methods include:

- NMR spectroscopy : To confirm the hydroxymethyl (-CH₂OH) group (δ ~4.6 ppm for -OH and δ ~4.3 ppm for -CH₂-) and quinoline aromatic protons .

- HPLC : For purity assessment (>95% purity is typical for biological assays) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 265.3) .

Q. What are the known biological activities of this compound derivatives?

Quinoline-methanol hybrids are studied for:

- Anti-HIV activity : Derivatives with quinolin-6-yl groups showed moderate activity (EC₅₀ ~0.25 μM), though less potent than dioxolane-fused analogs .

- Lipid metabolism modulation : 3-(Quinolin-6-yl)phenol analogs reduce lipid droplets in cells via autophagy induction, but cytotoxicity requires structural optimization (e.g., replacing isoxazole with triazole) .

Advanced Research Questions

Q. How can structural modifications of this compound improve bioactivity and reduce cytotoxicity?

- Bioisosteric replacement : Substituting isoxazole with 1,2,3-triazole improves lipid-reducing activity and reduces cytotoxicity .

- Substituent positioning : Anti-HIV activity is sensitive to substitution patterns; quinolin-6-yl groups are less favorable than 1,3-dioxolane-fused phenyl groups .

- In silico modeling : Molecular docking can predict interactions with targets (e.g., HIV protease or lipid droplet-associated proteins) to guide rational design .

Q. How do reaction conditions influence the yield of this compound during synthesis?

- Solvent systems : Methanol or ethanol-DMF mixtures are optimal for condensation reactions (e.g., aldehyde-ketone coupling) .

- Catalysts : Copper sulfate/sodium ascorbate in CuAAC reactions improves triazole formation efficiency .

- Temperature : Reflux conditions (e.g., 70–80°C) enhance reaction rates but may require controlled cooling to prevent byproducts .

Q. How can contradictions in biological activity data for quinoline-methanol derivatives be resolved?

- Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–10 μM) to distinguish true efficacy from assay artifacts .

- Off-target screening : Use panels like the National Cancer Institute (NCI-60) to assess selectivity and rule out nonspecific cytotoxicity .

- Structural analogs : Compare activity across isosteric variants (e.g., phenol vs. methanol groups) to identify pharmacophoric requirements .

Q. What advanced techniques are used to study the mechanism of action of this compound in lipid metabolism?

- Confocal microscopy : Track lipid droplet dynamics in live cells using fluorescent dyes (e.g., BODIPY 493/503) .

- Western blotting : Measure autophagy markers (e.g., LC3-II) to confirm pathway activation .

- Metabolomics : LC-MS-based profiling identifies lipid species altered by treatment, linking compound activity to metabolic pathways .

Methodological Notes

- Synthetic Optimization : Prioritize NaBH₄ reduction for hydroxymethyl group introduction due to scalability (>65% yield) .

- Analytical Cross-Validation : Combine X-ray crystallography (for solid-state structure) and DFT calculations (for electronic properties) to resolve stereochemical ambiguities .

- Biological Assays : Use HEK293 or HepG2 cells for preliminary toxicity screening (IC₅₀ >10 μM is acceptable for further studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.